![molecular formula C17H25N3O5 B2511874 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 877641-39-9](/img/structure/B2511874.png)
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Biological Evaluation
The synthesis of diaryl ureas is a significant area of study in medicinal chemistry due to their potential as anticancer agents. A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The most potent compound in this series demonstrated inhibitory activity comparable to the positive-control sorafenib, suggesting these derivatives could serve as potential BRAF inhibitors for further research .
Molecular Structure Analysis
Heterocyclic ureas were synthesized and their conformational behavior was studied, revealing that they can form intramolecular hydrogen bonds in the solid state. X-ray crystallographic analyses confirmed these structures, and detailed NMR solution studies indicated that similar folded structures form in chloroform. These ureas can unfold and dimerize at high concentrations, forming robust hydrogen-bonded complexes. This behavior mimics the helix-to-sheet transition shown by peptides and is relevant for self-assembly applications .
Chemical Reactions Analysis
The synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas was carried out to assess their potential as acetylcholinesterase inhibitors. By optimizing the spacer length and introducing greater conformational flexibility, compounds with high inhibitory activities were obtained. This study highlights the importance of the interaction between pharmacophoric units and enzyme hydrophobic binding sites .
Physical and Chemical Properties Analysis
A series of 1,3-disubstituted ureas with a piperidyl moiety were synthesized to explore their role as inhibitors of soluble epoxide hydrolase (sEH). These compounds showed improved pharmacokinetic parameters and potency in reducing inflammatory pain when compared to previous inhibitors. The study provides insights into the structure-activity relationships and the potential of these ureas as analgesic agents .
Wissenschaftliche Forschungsanwendungen
Novel Oxidative Procedures
Khosravi and Naserifar (2019) described the use of urea-2,2-dihydroperoxypropane (UDHPP), a novel oxidant, in several oxidative processes. This includes epoxidation of unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidative amidation of aromatic aldehydes. These procedures are carried out under mild conditions, showcasing the potential of urea derivatives in facilitating various chemical transformations with high yields K. Khosravi & Shirin Naserifar, 2019.
Anticancer Agents
A study by Jian Feng et al. (2020) demonstrated the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds exhibited significant antiproliferative effects on several cancer cell lines, highlighting the potential of urea derivatives in medicinal chemistry as potent inhibitors, possibly acting as BRAF inhibitors for cancer therapy Jian Feng et al., 2020.
High Energetic Dense Oxidizers
The synthesis and characterization of 1,1,1-trinitroprop-2-yl urea and related compounds by Quirin J. Axthammer et al. (2016) explored potential high energetic dense oxidizers. These compounds exhibited properties suitable for application in explosives and propellants, demonstrating the utility of urea derivatives in the development of new materials with high detonation performance Quirin J. Axthammer, T. Klapötke, & B. Krumm, 2016.
Foldamer Research
Research into heterocyclic ureas by P. Corbin et al. (2001) explored their unfolding to form multiply hydrogen-bonded complexes. This work contributes to foldamer research, offering insights into how urea derivatives can equilibrate with sheetlike structures through complexation, relevant for the design of new biomimetic materials and the study of protein folding mechanisms P. Corbin et al., 2001.
Allosteric Antagonists
The study by Xiaowei Wang et al. (2011) on the allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) and its effects on CB1 receptor modulation in the cerebellum illustrates the application of urea derivatives in neuroscience. This research provides evidence for the therapeutic potential of urea derivatives in modulating neuronal excitability and treating central nervous system diseases Xiaowei Wang et al., 2011.
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,10-21)19-16(23)18-11-7-15(22)20(9-11)12-5-6-13(24-3)14(8-12)25-4/h5-6,8,11,21H,7,9-10H2,1-4H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNYKRKJWOCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.